Cas no 2680704-08-7 (2-(2,2,2-trifluoroacetamido)methyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic acid)

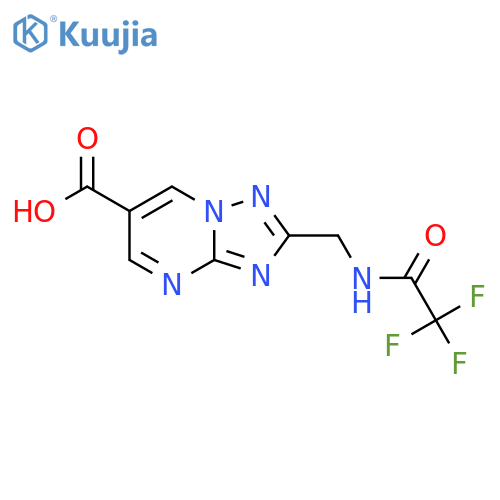

2680704-08-7 structure

商品名:2-(2,2,2-trifluoroacetamido)methyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic acid

2-(2,2,2-trifluoroacetamido)methyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2680704-08-7

- EN300-28287742

- 2-[(2,2,2-trifluoroacetamido)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

- 2-(2,2,2-trifluoroacetamido)methyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic acid

-

- インチ: 1S/C9H6F3N5O3/c10-9(11,12)7(20)13-2-5-15-8-14-1-4(6(18)19)3-17(8)16-5/h1,3H,2H2,(H,13,20)(H,18,19)

- InChIKey: LVPOOIYMCOBXKE-UHFFFAOYSA-N

- ほほえんだ: FC(C(NCC1N=C2N=CC(C(=O)O)=CN2N=1)=O)(F)F

計算された属性

- せいみつぶんしりょう: 289.04227356g/mol

- どういたいしつりょう: 289.04227356g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 9

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 405

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 110Ų

2-(2,2,2-trifluoroacetamido)methyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28287742-1g |

2-[(2,2,2-trifluoroacetamido)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |

2680704-08-7 | 1g |

$842.0 | 2023-09-08 | ||

| Enamine | EN300-28287742-0.05g |

2-[(2,2,2-trifluoroacetamido)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |

2680704-08-7 | 95.0% | 0.05g |

$707.0 | 2025-03-19 | |

| Enamine | EN300-28287742-5.0g |

2-[(2,2,2-trifluoroacetamido)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |

2680704-08-7 | 95.0% | 5.0g |

$2443.0 | 2025-03-19 | |

| Enamine | EN300-28287742-0.1g |

2-[(2,2,2-trifluoroacetamido)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |

2680704-08-7 | 95.0% | 0.1g |

$741.0 | 2025-03-19 | |

| Enamine | EN300-28287742-0.5g |

2-[(2,2,2-trifluoroacetamido)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |

2680704-08-7 | 95.0% | 0.5g |

$809.0 | 2025-03-19 | |

| Enamine | EN300-28287742-10.0g |

2-[(2,2,2-trifluoroacetamido)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |

2680704-08-7 | 95.0% | 10.0g |

$3622.0 | 2025-03-19 | |

| Enamine | EN300-28287742-0.25g |

2-[(2,2,2-trifluoroacetamido)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |

2680704-08-7 | 95.0% | 0.25g |

$774.0 | 2025-03-19 | |

| Enamine | EN300-28287742-10g |

2-[(2,2,2-trifluoroacetamido)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |

2680704-08-7 | 10g |

$3622.0 | 2023-09-08 | ||

| Enamine | EN300-28287742-5g |

2-[(2,2,2-trifluoroacetamido)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |

2680704-08-7 | 5g |

$2443.0 | 2023-09-08 | ||

| Enamine | EN300-28287742-1.0g |

2-[(2,2,2-trifluoroacetamido)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |

2680704-08-7 | 95.0% | 1.0g |

$842.0 | 2025-03-19 |

2-(2,2,2-trifluoroacetamido)methyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic acid 関連文献

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

2680704-08-7 (2-(2,2,2-trifluoroacetamido)methyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic acid) 関連製品

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬